molecular formula C8H2N4O B1197261 4,7-Dicyanobenzofurazan CAS No. 20138-81-2

4,7-Dicyanobenzofurazan

Cat. No. B1197261
CAS RN: 20138-81-2
M. Wt: 170.13 g/mol
InChI Key: STGXMFRWNTUBGV-UHFFFAOYSA-N
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Description

4,7-Dicyanobenzofurazan is a chemical compound with the molecular formula C8H2N4O . It is used in various industrial and scientific research applications .


Synthesis Analysis

The synthesis of a new derivative containing both nitrobenzofurazan moieties and a crown ether core was reported. The compound was obtained from dibenzo-18-crown-6 ether, which was first nitrated, reduced to the corresponding amine, and subsequently derivatized with NBD .


Molecular Structure Analysis

The molecular structure of 4,7-Dicyanobenzofurazan is related to its physico-chemical properties. The HOMO and LUMO energy levels of the studied compounds were determined by Cyclic Voltammetry (CV) and DFT calculations .


Chemical Reactions Analysis

4,7-Dicyanobenzofurazan participates in toxic redox-cycling, rapidly generating reactive oxygen species (ROS) in the presence of molecular oxygen .

Scientific Research Applications

  • Toxicity and Superoxide Formation in E. coli : 4,7-Dicyanobenzofurazan showed significant toxic effects on Escherichia coli, potentially due to its ability to induce superoxide dismutase and catalase activities. These enzymes play a defensive role against cytotoxicities of superoxide and hydrogen peroxide. This compound's redox potential is also thought to contribute to its toxicity in living systems (Takabatake et al., 1990).

  • Chemical and Biochemical Reactions : Aromatic furazans, including 4,7-Dicyanobenzofurazan, have various pharmacologic and industrial applications. The compound's interaction with Escherichia coli and its reduction within the cell, leading to superoxide and hydrogen peroxide formation, was studied. This reaction was monitored using ESR spectroscopy (Takabatake, 2020).

  • Comparison with Paraquat : The production of superoxide by 4,7-Dicyanobenzofurazan in E. coli was compared to that of paraquat. Despite inducing superoxide production more significantly than paraquat, 4,7-Dicyanobenzofurazan had a bacteriostatic rather than lethal effect on E. coli. This difference is attributed to the compound's ability to leak from cells more readily than paraquat, affecting its toxicity mechanism (Takabatake et al., 1992).

  • Bacteriostatic Effect Due to Enzyme Inactivation : The bacteriostatic effect of 4,7-Dicyanobenzofurazan is attributed to its ability to inactivate 2,3-dihydroxyisovalerate dehydratase in E. coli. This inactivation is largely due to the production of superoxide. The addition of branched chain amino acids could protect E. coli from growth inhibition by this compound (Takabatake et al., 1992).

  • Synthesis and Antitumor Activity of Derivatives : Dibenzo[b,d]furan-1H-1,2,4-triazole derivatives, similar in structure to 4,7-Dicyanobenzofurazan, were synthesized and investigated for their in vitro cytotoxic activity against tumor cell lines. These compounds showed promising results, particularly against leukemia and breast carcinoma cell lines (Chen et al., 2016).

Safety And Hazards

Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

While specific future directions for 4,7-Dicyanobenzofurazan were not found in the retrieved sources, the compound’s various applications in industrial and scientific research suggest that it will continue to be a subject of study .

properties

IUPAC Name

2,1,3-benzoxadiazole-4,7-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2N4O/c9-3-5-1-2-6(4-10)8-7(5)11-13-12-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGXMFRWNTUBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173965
Record name 4,7-Dicyanobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dicyanobenzofurazan

CAS RN

20138-81-2
Record name 4,7-Dicyanobenzofurazan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020138812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,7-Dicyanobenzofurazan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
T Takabatake, M Hasegawa, T Nagano… - Journal of Biological …, 1992 - Elsevier
The O2-. production by aerobically cultured Escherichia coli in the presence of benzofurazan (1), 4,7-dimethylbenzofurazan (2), 4,7-dibromobenzofurazan (3), 4-bromo-6-…
Number of citations: 13 www.sciencedirect.com
T TAKABATAKE, M HASEGAWA… - Chemical and …, 1992 - jstage.jst.go.jp
As part of our research on benzofurazans (BZs), we have reported the bacteriostases of BZs in Escherichia coli, which may be due to 02" produced within E. coli in the presence of …
Number of citations: 10 www.jstage.jst.go.jp
T TAKABATAKE, M HASEGAWA… - Chemical and …, 1991 - jstage.jst.go.jp
The superoxide (Ozi') production in Escherichia coli through the action of benzofurazans (B25) was examined using the cytochrome c (cyt. c) reduction method. Adding BZs to E. coli cell …
Number of citations: 9 www.jstage.jst.go.jp
T TAKABATAKE, M HASEGAWA… - Chemical and …, 1990 - jstage.jst.go.jp
Toxicities of Dicyanobenzofurazans with Formation of Superoxide in Escherichia coli Page 1 128 Chem. Pharm. Bull. 38(1) 128—132 (1990) Vol. 38, N0. 1 Toxicities of …
Number of citations: 14 www.jstage.jst.go.jp
T Takabatake - Yakugaku zasshi: Journal of the Pharmaceutical …, 2020 - europepmc.org
Aromatic furazan has numerous pharmacologic and industrial applications. As part of our work on aromatic furazan chemistry and biochemistry, benzofurazan N-oxides, on irradiation …
Number of citations: 1 europepmc.org
EV Patridge, ESE Eriksson, PG Penketh… - Archives of …, 2012 - Springer
Here, we report on 7-nitro-4-(phenylthio)benzofurazan (NBF-SPh), the most potent derivative among a set of patented anticancer 7-nitrobenzofurazans (NBFs), which have been …
Number of citations: 24 link.springer.com
C Jovene, EA Chugunova… - Mini reviews in medicinal …, 2013 - ingentaconnect.com
Since the synthesis of 4,6-dinitrobenzofuroxan in 1899 by Drost, benzofuroxans have attracted particular attention. This peculiar series of compounds exhibit a broad spectrum of …
Number of citations: 73 www.ingentaconnect.com
JH Jin, KK Choi, US Jung, YH In, SY Lee… - Enzyme and microbial …, 2004 - Elsevier
Proteins have various compositions of twenty specific naturally occurring amino acids. In spite of their importance in cellular metabolism, biosynthesis mechanisms, changing control …
Number of citations: 16 www.sciencedirect.com
V Kittiponkul - 1996 - vtechworks.lib.vt.edu
The effect of Mn(III)-salophen, a superoxide scavenger, against oxidative stress was evaluated in Escherichia coli sodA- sodB-. Oxidative stress was imposed by exposure of the cells to …
Number of citations: 0 vtechworks.lib.vt.edu
髙畠亨 - YAKUGAKU ZASSHI, 2020 - jstage.jst.go.jp
Aromatic furazan has numerous pharmacologic and industrial applications. As part of our work on aromatic furazan chemistry and biochemistry, benzofurazan N-oxides, on irradiation …
Number of citations: 3 www.jstage.jst.go.jp

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